molecular formula C7H11N3O2 B12817583 Methyl 4-(2-aminoethyl)-1H-imidazole-5-carboxylate CAS No. 769888-03-1

Methyl 4-(2-aminoethyl)-1H-imidazole-5-carboxylate

Cat. No.: B12817583
CAS No.: 769888-03-1
M. Wt: 169.18 g/mol
InChI Key: NHDCTBFZZTYGQL-UHFFFAOYSA-N
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Description

Methyl 4-(2-aminoethyl)-1H-imidazole-5-carboxylate is a synthetic organic compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a methyl ester group at the 5-position and an aminoethyl group at the 4-position of the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-aminoethyl)-1H-imidazole-5-carboxylate typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors to form the imidazole ring. For instance, the reaction of glyoxal with ammonia and formaldehyde can yield imidazole derivatives, which can then be further functionalized.

  • Cyclization Reaction:

      Reactants: Glyoxal, ammonia, formaldehyde

      Conditions: Aqueous medium, moderate temperature

      Product: Imidazole derivative

  • Functionalization:

      Reactants: Imidazole derivative, methyl chloroformate, ethylenediamine

      Conditions: Organic solvent (e.g., dichloromethane), base (e.g., triethylamine)

      Product: this compound

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-aminoethyl)-1H-imidazole-5-carboxylate can undergo various chemical reactions, including:

  • Oxidation:

      Reagents: Hydrogen peroxide, potassium permanganate

      Conditions: Aqueous or organic solvent, controlled temperature

      Products: Oxidized imidazole derivatives

  • Reduction:

      Reagents: Sodium borohydride, lithium aluminum hydride

    • **

Properties

CAS No.

769888-03-1

Molecular Formula

C7H11N3O2

Molecular Weight

169.18 g/mol

IUPAC Name

methyl 5-(2-aminoethyl)-1H-imidazole-4-carboxylate

InChI

InChI=1S/C7H11N3O2/c1-12-7(11)6-5(2-3-8)9-4-10-6/h4H,2-3,8H2,1H3,(H,9,10)

InChI Key

NHDCTBFZZTYGQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(NC=N1)CCN

Origin of Product

United States

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